

A Preclinical Head-to-Head Showdown: Capmatinib vs. Tepotinib in MET-Driven Cancers

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A comprehensive analysis of preclinical data reveals the distinct and overlapping profiles of two leading MET inhibitors, Capmatinib and Tepotinib. This guide synthesizes available in vitro and in vivo evidence to offer researchers and drug development professionals a detailed comparison of their potency, selectivity, and anti-tumor activity in models of non-small cell lung cancer (NSCLC) and other solid tumors characterized by MET dysregulation.

Capmatinib (Tabrecta®, Novartis) and Tepotinib (Tepmetko®, EMD Serono) are both highly potent and selective ATP-competitive inhibitors of the MET receptor tyrosine kinase, a key driver in various cancers.[1][2][3] Both drugs have received regulatory approval for the treatment of metastatic NSCLC harboring MET exon 14 (METex14) skipping mutations.[4][5] Preclinical studies have been instrumental in defining their therapeutic potential and identifying patient populations most likely to benefit. This guide provides a comparative overview of their performance in preclinical models based on publicly available data.

In Vitro Potency and Selectivity: A Tale of Two Potent Inhibitors

Both Capmatinib and Tepotinib demonstrate high potency against MET kinase activity in biochemical and cell-based assays. Direct comparisons of IC50 values are challenging due to variations in experimental formats across different studies.[6] However, available data indicate that both compounds inhibit MET with IC50 values in the low nanomolar range.[6][7]



Capmatinib has been shown to have a half-maximal inhibitory concentration (IC50) of 0.6 nmol/L in a Ba/F3 cell line with METex14 mutations and exhibits a remarkable 10,000-fold selectivity for c-MET over a broad panel of other human kinases.[1][8] Similarly, Tepotinib inhibits MET kinase with an average IC50 of 1.7 nmol/L and displays high selectivity when screened against over 400 kinases.[9]

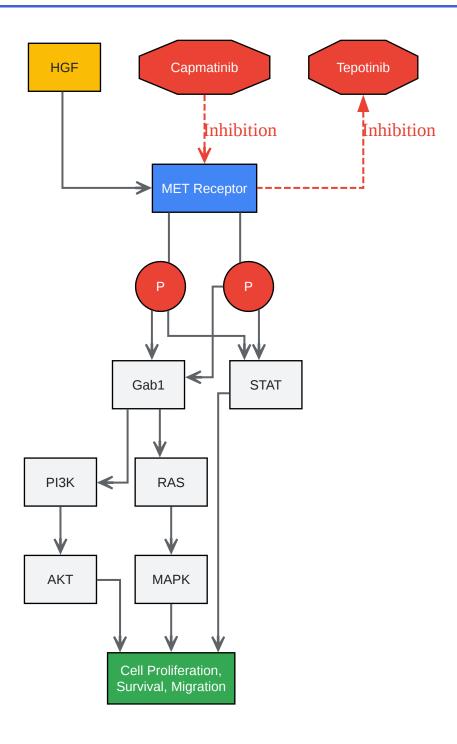
Table 1: Comparative In Vitro Activity of Capmatinib and Tepotinib

| Parameter | Capmatinib | Tepotinib | Reference |
|-------------------------------------|--|---|-----------|
| Mechanism of Action | ATP-competitive, Type Ib MET inhibitor | | |
| MET Kinase Inhibition (IC50) | 0.13 nM (cell-free assay) 4 nM (cell-free assay) | | [7] |
| Cellular MET Inhibition (IC50) | 0.6 nM (Ba/F3 METex14) | 1.7 nM (average) | [1][9] |
| Selectivity | >10,000-fold for MET over a large kinase panel | Highly selective against >400 kinases | [1][8][9] |
| Activity Against MET Alterations | MET amplification, MET overexpression, METex14 skipping, HGF-driven activation | MET amplification, METex14 skipping, HGF-dependent and - independent activation | [2][9] |

MET Signaling Pathway Inhibition

Capmatinib and Tepotinib exert their anti-tumor effects by blocking the MET signaling cascade. Upon binding to its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT.[10][11] Both inhibitors effectively prevent this autophosphorylation and subsequent signaling, thereby inhibiting cancer cell proliferation, survival, and migration.[9][12] [13]





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Figure 1. Simplified MET Signaling Pathway and Inhibition by Capmatinib and Tepotinib.

In Vivo Anti-Tumor Efficacy in Xenograft Models

Both Capmatinib and Tepotinib have demonstrated significant, dose-dependent anti-tumor activity in a variety of preclinical xenograft models, including those derived from cell lines and







patients (PDX).[4][10][14] These models represent various cancer types and MET activation mechanisms.

Capmatinib has shown efficacy in mouse xenograft models of lung and liver cancer with MET amplification, overexpression, or mutations.[1] Notably, it induced pronounced regression of even large EBC-1 lung cancer xenograft tumors.[14] Tepotinib has also exhibited marked anti-tumor activity in MET-dependent tumor models, including NSCLC and gastric cancer.[2][10] Preclinical studies have shown that Tepotinib can lead to complete tumor regression in NSCLC xenografts with MET amplification.[15]

Table 2: Summary of In Vivo Efficacy in Preclinical Models



| Model Type | Cancer Type | MET Alteration | Capmatinib Efficacy | Tepotinib Efficacy | Reference |
|---|--------------------------------|----------------------|--|--|-------------|
| Cell Line Xenograft (EBC-1) | Lung Cancer | MET amplification | Pronounced tumor regression | Dose- dependent inhibition of MET phosphorylati on and tumor growth | [1][13][14] |
| Cell Line Xenograft (Hs746T) | Gastric Cancer | MET amplification | - | Dose- dependent tumor growth inhibition | [13][16] |
| Patient- Derived Xenograft (PDX) | NSCLC (brain metastases) | MET amplification | - | Pronounced tumor regression, including complete or near-complete regressions | [17][18] |
| Patient- Derived Xenograft (PDX) | HCC | High MET expression | - | Superior efficacy to sorafenib | [19] |
| EGFR-TKI Resistant Xenograft | NSCLC | MET amplification | Restores sensitivity to EGFR inhibitors | Overcomes EGFR-TKI resistance, complete tumor regression in combination | [9][16] |



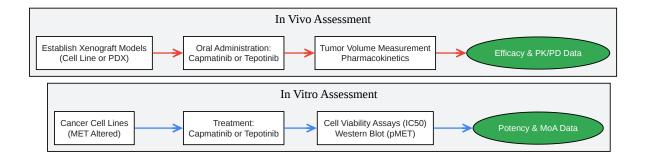
Brain Penetration and Intracranial Activity

A critical aspect of treating NSCLC is the ability of drugs to cross the blood-brain barrier and target brain metastases. Preclinical data suggest that both Capmatinib and Tepotinib have the capacity for intracranial activity.[16][20]

Tepotinib has been shown to penetrate the blood-brain barrier in rats, with a calculated unbound brain-to-plasma ratio of 0.25, indicating sufficient penetration for target inhibition.[17] [18] In orthotopic brain models of MET-driven NSCLC brain metastases, Tepotinib induced pronounced tumor regression.[17][21] Capmatinib has also demonstrated the ability to cross the blood-brain barrier in preclinical models, which is supported by clinical observations of intracranial responses in patients.[20] A direct preclinical comparison of the brain-to-plasma ratio in rats suggests a higher ratio for Tepotinib.[16]

Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)

MET amplification is a known mechanism of acquired resistance to EGFR TKIs in NSCLC.[16] [22] Preclinical studies have demonstrated that both Capmatinib and Tepotinib can overcome this resistance. In models of EGFR-mutant NSCLC with acquired MET amplification, Capmatinib restores sensitivity to EGFR inhibitors.[9] Similarly, Tepotinib, both alone and in combination with EGFR TKIs, has been shown to cause significant tumor growth delay and even complete tumor regression in resistant xenograft models.[16]



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